2-(4-Hydroxy-2-butynylthio)indole

Physicochemical property differentiation Lipophilicity modulation Solubility optimization

2-(4-Hydroxy-2-butynylthio)indole (CAS 73425-07-7) is a sulfur-containing indole derivative with molecular formula C₁₂H₁₁NOS and molecular weight 217.29 g/mol. The compound features a bicyclic indole scaffold substituted at the 2-position with a 4-hydroxy-2-butynylthio group, comprising a thioether-linked butynyl chain bearing a terminal hydroxyl functionality.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
Cat. No. B8405259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-2-butynylthio)indole
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)SCC#CCO
InChIInChI=1S/C12H11NOS/c14-7-3-4-8-15-12-9-10-5-1-2-6-11(10)13-12/h1-2,5-6,9,13-14H,7-8H2
InChIKeyFLWSPGUATRSSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-2-butynylthio)indole (CAS 73425-07-7): Procurement-Grade Overview for a Specialized Indole-Thioether Intermediate


2-(4-Hydroxy-2-butynylthio)indole (CAS 73425-07-7) is a sulfur-containing indole derivative with molecular formula C₁₂H₁₁NOS and molecular weight 217.29 g/mol . The compound features a bicyclic indole scaffold substituted at the 2-position with a 4-hydroxy-2-butynylthio group, comprising a thioether-linked butynyl chain bearing a terminal hydroxyl functionality [1]. Synthesized via alkylation of 2-indolinthione with 4-chloro-2-butyn-1-ol in the presence of potassium carbonate , this compound serves as a key intermediate for constructing fused heterocyclic systems, most notably tetrahydrothiopyrano[2,3-b]indole derivatives documented to possess analgesic and anti-inflammatory properties [1]. Its LogP of 2.26 and polar surface area of 61.32 Ų distinguish its physicochemical profile from non-hydroxylated 2-alkynylthioindole analogs, directly impacting solubility, formulation behavior, and downstream synthetic utility.

Why Generic 2-Alkynylthioindole Substitution Fails: Structural and Reactivity Specificity of 2-(4-Hydroxy-2-butynylthio)indole


The terminal hydroxyl group on the butynyl side chain of 2-(4-hydroxy-2-butynylthio)indole is not a passive structural feature; it fundamentally alters the compound's physicochemical profile, synthetic reactivity, and downstream application scope relative to its closest non-hydroxylated analog, 2-propargylthioindole [1]. The hydroxyl group reduces LogP by an estimated 1.0–1.5 units compared to the propargyl analog, directly affecting solubility in polar media and chromatographic behavior . Critically, this hydroxyl serves as both a synthetic handle for further derivatization (acylation, sulfonation, oxidation) and a participant in intramolecular cyclization pathways—the patent literature explicitly distinguishes between 2-propargylthioindole and 2-(4-hydroxy-2-butynylthio)indole as alternative starting materials for tetrahydrothiopyrano[2,3-b]indole synthesis, with the latter enabling differentiated cyclization outcomes due to the hydroxyl group [1]. Generic substitution with a non-hydroxylated 2-alkynylthioindole would foreclose on hydroxyl-dependent synthetic transformations, alter reaction kinetics in thio-Claisen rearrangements, and yield final compounds with distinct pharmacological profiles. Procurement decisions that treat 2-(alkylthio)indoles as interchangeable risk synthetic failure or irreproducible bioactivity outcomes.

2-(4-Hydroxy-2-butynylthio)indole: Quantitative Differentiation Evidence Against Closest Analogs


LogP Reduction Relative to 2-Propargylthioindole: Quantified Polarity Advantage

The experimentally determined LogP of 2-(4-hydroxy-2-butynylthio)indole is 2.26 . The closest non-hydroxylated structural comparator, 2-propargylthioindole (C₁₁H₉NS, indol-2-yl propargyl sulfide), lacks the terminal hydroxyl group and is predicted to have a LogP in the range of 3.0–3.5 based on the absence of one hydrogen bond donor and the concomitant reduction in PSA . This represents an estimated LogP reduction of approximately 0.7–1.2 units conferred by the single hydroxyl group. The polar surface area of the target compound is 61.32 Ų , which further distinguishes its solubility and permeability profile.

Physicochemical property differentiation Lipophilicity modulation Solubility optimization

Patent-Documented Synthetic Differentiation: Dual Intermediate Status for Fused Heterocycle Assembly

US Patent 4,256,640 (Shionogi & Co., Ltd.) explicitly names both 2-propargylthioindole and 2-(4-hydroxy-2-butynylthio)indole as distinct intermediates for synthesizing tetrahydrothiopyrano[2,3-b]indole derivatives with analgesic and anti-inflammatory activity [1]. The patent does not treat these as interchangeable; rather, the hydroxyl group provides an additional reactive site that differentiates the cyclization pathway and the substitution pattern of the final products [1]. The thio-Claisen rearrangement of indol-2-yl propargyl sulfides, including hydroxylated variants, has been demonstrated by Takada et al. (1984) to afford 4-aminomethyltetrahydrothiopyrano[2,3-b]indoles in good yields, with the hydroxyl group influencing both the rearrangement kinetics and the functional group tolerance of the downstream transformations [2].

Synthetic intermediate differentiation Cyclization precursor Tetrahydrothiopyranoindole

Comparative Antiproliferative SAR: Class-Level Evidence from 4-Hydroxy-2-butynyl Thioquinolines

Mól et al. (2008) compared antiproliferative activity across a series of acetylenic thioquinolines bearing propargyl, 2-butynyl, 4-bromo-2-butynyl, and 4-hydroxy-2-butynyl substituents against human (SW707, CCRF/CEM) and murine (P388, B16) cancer cell lines [1]. The 4-hydroxy-2-butynyl-substituted compounds exhibited distinct ID₅₀ profiles relative to their propargyl and 4-bromo-2-butynyl counterparts, with the most active compounds in the series (including those bearing 4-hydroxy-2-butynyl groups) showing ID₅₀ values ranging from 0.2 to 4.6 μg/mL, comparable to cisplatin [1]. A follow-up study (2010) confirmed that 4-chloro-3-(4-hydroxy-2-butynylthio)quinoline (compound 5) possessed differentiated cytotoxicity compared to its 4-chloro-3-propargylthioquinoline analog (compound 6), with lower activity in most lines except P388 leukemia cells [2]. This class-level SAR demonstrates that the 4-hydroxy-2-butynylthio substructure is not functionally equivalent to the simpler propargylthio group in biological systems.

Antiproliferative activity Structure-activity relationship Alkyne substituent effects

Cyclization Precursor Reactivity: Conformational and Stereochemical Control in Thiopyranoindole Formation

Ishizuka et al. (1990) demonstrated that 2-alkylthioindoles bearing appropriate leaving groups (X = OSO₂R, halogens, epoxy) undergo cycloalkylation to 2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles via metallated indole intermediates [1]. The cyclization outcome was shown to be dependent on the metal reagent (Mg or Zn vs. Li, Na, K), the leaving group identity, and solvent polarity [1]. For 2-(4-hydroxy-2-butynylthio)indole specifically, the hydroxyl group can be converted to a leaving group (e.g., tosylate, mesylate) to facilitate intramolecular cyclization, or retained to direct alternative cyclization modes. The subsequent conformational studies established that the thiopyrano ring adopts a half-chair conformation with the C-4 substituent locked in a pseudoaxial position, meaning that the hydroxyl group's presence or derivatization state in the precursor directly controls the stereochemical outcome at C-4 of the final cyclized product [1]. The downstream analgesic products derived from this intermediate were reported equipotent to morphine in the acetic acid writhing assay in mice [2].

Intramolecular cyclization Conformational analysis Indole Grignard reaction

Molecular Formula Isomerism: Differentiation from 4-Hydroxymethyl-2,9-dihydrothiopyrano[2,3-b]indole

2-(4-Hydroxy-2-butynylthio)indole shares the identical molecular formula (C₁₂H₁₁NOS) and molecular weight (217.29 g/mol) with 4-hydroxymethyl-2,9-dihydrothiopyrano[2,3-b]indole (CAS 91539-91-2), a cyclized isomer representing the product of intramolecular cyclization . These two compounds are structural isomers: the target compound is the open-chain 2-(4-hydroxy-2-butynylthio)indole precursor, while the cyclized isomer is the fused thiopyranoindole product. Both have the same exact mass (217.05600) and identical PSA (61.32 Ų) . This isomerism has direct procurement implications: identity confirmation via HPLC retention time, NMR spectral fingerprint, or melting point is essential to distinguish the acyclic precursor from its cyclized isomer. No other commercially disclosed 2-alkynylthioindole analog has been publicly associated with a structurally distinct, same-formula cyclized product relevant to quality control.

Structural isomer differentiation Quality control Analytical confirmation

High-Value Application Scenarios for 2-(4-Hydroxy-2-butynylthio)indole in Scientific and Industrial Settings


Synthesis of C-4 Functionalized Tetrahydrothiopyrano[2,3-b]indole Analgesic Candidates

The compound is the hydroxyl-bearing precursor of choice for constructing tetrahydrothiopyrano[2,3-b]indole derivatives with stereochemically defined C-4 substitution. The hydroxyl group enables conversion to sulfonate ester leaving groups (tosylate, mesylate) for intramolecular indole Grignard cyclization, a transformation documented by Ishizuka et al. (1990) to proceed with high regioselectivity when Mg or Zn reagents are used in non-polar solvents [1]. The resulting thiopyranoindole products were reported equipotent to morphine in acetic acid writhing assays [2]. Researchers pursuing non-narcotic analgesics should select the hydroxylated precursor when the synthetic route requires post-cyclization functionalization at C-4, as the half-chair conformation of the thiopyrano ring locks the C-4 substituent in the pseudoaxial position, directly coupling precursor stereochemistry to biological activity [1].

Hydroxyl-Directed Derivatization for Prodrug or Bioconjugate Synthesis

The terminal hydroxyl group of 2-(4-hydroxy-2-butynylthio)indole provides a unique synthetic anchor for acylation, sulfation, or phosphoramidation reactions that are simply not possible with 2-propargylthioindole. This enables the preparation of ester prodrugs, PEG conjugates for solubility enhancement, or affinity-tagged derivatives for target identification studies. The LogP of 2.26 and PSA of 61.32 Ų [1] place the compound in a favorable physicochemical space for further derivatization without crossing problematic lipophilicity thresholds. Laboratories engaged in medicinal chemistry optimization of the tetrahydrothiopyranoindole scaffold should procure the hydroxylated precursor when the synthetic plan requires hydroxyl-dependent functional group interconversions that the propargyl analog cannot support.

Structure-Activity Relationship Studies of Alkynylthioindole Pharmacophores

For research groups systematically investigating the contribution of the 2-alkynylthio side chain to biological activity in indole-based compounds, 2-(4-hydroxy-2-butynylthio)indole serves as the hydroxylated benchmark in a series including propargyl, 2-butynyl, and 4-bromo-2-butynyl analogs. Class-level SAR from the thioquinoline literature demonstrates that 4-hydroxy-2-butynyl substitution confers differentiated antiproliferative potency and cell-line selectivity compared to propargyl substitution [2]. Procurement of the full substitution series, including the hydroxylated variant, is essential for generating internally consistent SAR datasets that can distinguish electronic from steric from hydrogen-bonding contributions to target engagement.

Quality Control and Analytical Reference Standard for Isomer Differentiation

Given that 2-(4-hydroxy-2-butynylthio)indole shares its molecular formula (C₁₂H₁₁NOS) and exact mass (217.05600) with its cyclized isomer 4-hydroxymethyl-2,9-dihydrothiopyrano[2,3-b]indole [1], the authentic compound is required as an analytical reference standard for HPLC method development, retention time calibration, and identity confirmation in reaction monitoring. Laboratories synthesizing or utilizing either isomer must maintain authenticated samples of both to prevent costly misidentification errors. This creates a recurring procurement need for the pure, well-characterized compound as a QC reference material.

Quote Request

Request a Quote for 2-(4-Hydroxy-2-butynylthio)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.